molecular formula C10H16N2 B2366229 5-(Pyridin-3-yl)pentan-2-amine CAS No. 111848-81-8

5-(Pyridin-3-yl)pentan-2-amine

Cat. No.: B2366229
CAS No.: 111848-81-8
M. Wt: 164.252
InChI Key: FVWVJTJAALVOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-3-yl)pentan-2-amine is a chemical compound that belongs to the class of amines. It is characterized by a pyridine ring attached to a pentan-2-amine chain. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.

    Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: PhI(OAc)2, TEMPO

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Catalysts: Copper, nickel, and other transition metals

Major Products Formed

    Aldehydes and Ketones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Pyridines: Formed through nucleophilic substitution reactions

Scientific Research Applications

5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential therapeutic effects and interactions with biological targets.

    Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-3-yl)pentan-2-one: A related compound with a ketone functional group instead of an amine.

    3-(Pyridin-3-yl)propan-1-amine: A shorter chain analogue with similar structural features.

Uniqueness

5-(Pyridin-3-yl)pentan-2-amine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.